2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,21-13-5-1-2-6-14-21)16-11-9-15(10-12-16)19-20-17-7-3-4-8-18(17)24-19/h3-4,7-12H,1-2,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJWQSTWLYCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with 4-(azepan-1-ylsulfonyl)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Piperidine/Piperazine-Linked Benzothiazoles
Compounds such as 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole (CAS 36078-37-2) and 2-(3-(4-(3-methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h) share a benzothiazole core but differ in their substituents. These derivatives feature 6-membered nitrogen-containing rings (piperidine/piperazine) connected via methylene or propyl linkers. Key differences include:
- Conformational Flexibility : The azepane ring (7-membered) offers greater conformational flexibility than piperidine (6-membered), which may influence receptor binding kinetics .
Polyaromatic Benzothiazoles
Polyacene-benzothiazole derivatives like 2-(4-(anthracen-9-yl)phenyl)benzo[d]thiazole (APBT) and 2-(biphenyl-4-yl)benzo[d]thiazole (PPBT) are optimized for optoelectronic applications. Unlike the target compound, these feature extended aromatic systems (anthracene, biphenyl) instead of sulfonamide-azepane groups. Key contrasts include:
- Optoelectronic Properties : APBT and PPBT exhibit strong π-π stacking due to polyaromatic systems, making them superior for OLEDs, while the azepane sulfonyl group may introduce steric hindrance, reducing stacking efficiency .
- Solubility : The polar sulfonyl group in the target compound likely improves aqueous solubility compared to purely aromatic derivatives .
Bioactive Analogues with Pharmacological Relevance
Serotonin Receptor-Targeting Derivatives
Compounds such as 2-(4-(4-(4-chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole (8) and 2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (10) target neurotransmitter receptors (e.g., 5-HT1A, D4R). Comparisons with the target compound include:
- Binding Interactions : The sulfonyl group may engage in hydrogen bonding with receptor residues, contrasting with the hydrophobic interactions of alkyl-linked piperazine groups .
- Selectivity : Azepane’s larger ring size could reduce off-target effects compared to smaller piperazine moieties .
Enzyme-Inducing Benzothiazoles
Studies on 2-(4'-cyanophenyl)benzothiazole and halogenated derivatives demonstrate that electron-withdrawing substituents (e.g., CN, Br) enhance benzpyrene hydroxylase induction. The azepane sulfonyl group in the target compound may similarly boost induction capacity due to its strong electron-withdrawing nature, though direct comparisons require experimental validation .
Biological Activity
2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole, a compound with the molecular formula C19H20N2O2S2 and CAS number 612525-00-5, belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2S2 |
| Molar Mass | 372.5 g/mol |
| CAS Number | 612525-00-5 |
| Structure | Structure |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study highlighted the cytotoxicity of related benzothiazole derivatives against human cancer cell lines, suggesting that modifications in the chemical structure can enhance their antiproliferative activity . The mechanism often involves the inhibition of enzymes critical for cell proliferation, making these compounds promising candidates in cancer therapy.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzothiazole derivatives. Compounds within this class have shown inhibitory action against pro-inflammatory enzymes such as lipoxygenase. This property is crucial for developing treatments for inflammatory diseases .
The biological activity of 2-(4-(azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
- Receptor Binding : It can bind to various receptors, modulating their activity and leading to altered cellular responses.
Comparative Analysis with Similar Compounds
The following table compares 2-(4-(azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole with other benzothiazole derivatives regarding their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-(4-(Methylsulfonyl)phenyl)benzo[d]thiazole | Moderate | High | Low |
| 2-(4-(Phenylsulfonyl)phenyl)benzo[d]thiazole | Low | Moderate | Moderate |
| 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole | Unknown | Potential | Potential |
Case Studies
- Cytotoxicity Study : A recent investigation into a series of benzothiazole compounds revealed that some exhibited significant cytotoxicity against leukemia cell lines. These findings suggest that structural variations can lead to enhanced anticancer properties .
- Inflammation Model : In vitro studies using activated neutrophils demonstrated that certain benzothiazoles could effectively inhibit lipoxygenase activity, indicating their potential use in treating inflammatory conditions .
Q & A
Q. What comparative analyses differentiate this compound from structurally similar thiazole derivatives in terms of bioactivity?
- Methodological Answer : Principal Component Analysis (PCA) of molecular descriptors (e.g., polar surface area, logD) clusters analogs by activity. In vitro head-to-head comparisons (e.g., against 4-(4-chlorophenyl)thiazoles) reveal >10-fold potency differences, linked to sulfonyl group interactions with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
